molecular formula C17H18FNO2S B2643700 4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide CAS No. 941925-12-8

4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide

Cat. No.: B2643700
CAS No.: 941925-12-8
M. Wt: 319.39
InChI Key: DGMKGVKCLFUPTP-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-fluorophenylthio group and a 4-methoxyphenylamine moiety. The 4-fluorophenyl group introduces electronegativity, which may improve metabolic stability and binding interactions in biological systems, while the 4-methoxyphenyl moiety contributes electron-donating effects, modulating solubility and reactivity. This compound is primarily utilized in research settings, with synthesis protocols involving aryl disulfide intermediates and nucleophilic substitution reactions .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-21-15-8-6-14(7-9-15)19-17(20)3-2-12-22-16-10-4-13(18)5-11-16/h4-11H,2-3,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMKGVKCLFUPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide typically involves the reaction of 4-fluorothiophenol with 4-methoxyphenylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohols or amines.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, and various amines.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor function, leading to various biological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents (R1, R2) Linkage Type Molecular Weight (g/mol) Key Properties/Applications
4-((4-Fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide R1: 4-Fluorophenylthio; R2: 4-Methoxyphenyl Thioether ~317.38 (calculated) High lipophilicity; research focus on SAR studies
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide R1: 4-tert-Butylphenoxy; R2: 3-Methoxyphenyl Ether ~355.46 Enhanced steric bulk; potential CNS activity
N-(4-Chloro-3-nitrophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide R1: 2,4-Di-tert-pentylphenoxy; R2: 4-Chloro-3-nitrophenyl Ether ~487.03 High hydrophobicity; agrochemical applications
4-Methoxybutyrylfentanyl R1: Piperidinyl-phenethyl; R2: 4-Methoxyphenyl Amide ~380.50 Opioid receptor affinity; controlled substance
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)butanoate R1: Ethoxy; R2: 4-Methoxyphenyl Ester ~356.43 Fluorescent probes; synthetic intermediate

Biological Activity

4-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)butanamide, also known as N-(4-fluorophenyl)-4-((4-methoxyphenyl)thio)butanamide, is an organic compound with significant potential in medicinal chemistry. Its unique chemical structure, featuring a butanamide backbone, a fluorophenyl group, and a methoxyphenylthio moiety, suggests promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C17H18FNO2S
  • Molecular Weight : 319.39 g/mol
  • CAS Number : 941925-12-8

The compound's structure enhances its binding affinity to various biological targets, which may contribute to its therapeutic properties. The presence of both fluorine and methoxy groups is believed to play a crucial role in modulating its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in disease pathways.
  • Modulation of Receptor Signaling : It can affect receptor activity, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

CompoundMIC (μg/mL)Target Organism
This compound5.9Mycobacterium tuberculosis
BOK-1 (related compound)3.2Mycobacterium tuberculosis
BOP-1 (related compound)6.25Various Gram-positive bacteria

These results suggest that modifications in the amide structure can enhance antimicrobial potency.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary findings indicate that it may induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound may interfere with cell cycle progression.
  • Induction of Apoptosis : It can activate apoptotic pathways leading to cancer cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A series of experiments evaluated the efficacy of this compound against Mycobacterium tuberculosis. The study revealed an MIC value of 5.9 μg/mL, indicating significant antimicrobial activity compared to related compounds that exhibited higher MIC values.
  • Cytotoxicity Assessment :
    In vitro cytotoxicity tests were conducted using mouse fibroblast 3T3 cells to assess the safety profile of the compound. Results showed a concentration-dependent reduction in cell viability at elevated concentrations, suggesting that while the compound is effective against pathogens, careful dosing is necessary to minimize cytotoxic effects on healthy cells.

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